N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a methylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the imidazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the sulfonylated imidazole with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and benzenesulfonyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- 2-[[5-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL]-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE
Uniqueness
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is unique due to its combination of a benzenesulfonyl group, a methylphenyl group, and an imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H29N3O3S2 |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C26H29N3O3S2/c1-19-12-14-21(15-13-19)24-28-25(26(29-24)34(31,32)22-10-6-3-7-11-22)33-18-23(30)27-17-16-20-8-4-2-5-9-20/h3,6-8,10-15H,2,4-5,9,16-18H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
OPPGEEDGVYBYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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